molecular formula C19H20ClN3O3S B14105192 N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14105192
M. Wt: 405.9 g/mol
InChI Key: LCWCBATVNCHSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by:

  • A fused thiophene-pyrimidine core with two ketone groups at positions 2 and 2.
  • A 2-methylpropyl (isobutyl) substituent at position 2.
  • An acetamide side chain linked to a 2-chlorobenzyl group.

The 2-chlorobenzyl group may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets.

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-12(2)10-23-18(25)17-15(7-8-27-17)22(19(23)26)11-16(24)21-9-13-5-3-4-6-14(13)20/h3-8,12H,9-11H2,1-2H3,(H,21,24)

InChI Key

LCWCBATVNCHSJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic compound with a complex molecular structure that includes a thieno[3,2-d]pyrimidine core. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN3O3SC_{20}H_{22}ClN_{3}O_{3}S with a molecular weight of approximately 419.9 g/mol. The unique structural features include:

  • Chlorobenzyl group
  • Thieno[3,2-d]pyrimidine core
  • Acetamide moiety

These features may enhance its selectivity and potency compared to other similar compounds.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. Current research suggests several potential mechanisms of action:

  • Enzyme Modulation : The compound may modulate the activity of various enzymes, influencing metabolic pathways.
  • DNA/RNA Interference : It has the potential to interfere with nucleic acid synthesis, which could lead to effects on cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.

Research Findings

Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects. Below are key findings from various research efforts:

StudyFindings
Identified enzyme targets potentially modulated by the compound.
Demonstrated antimicrobial activity linked to the benzylcarboxamide fragment attached to the thiophene ring.
Unpublished DataOngoing studies are assessing cytotoxicity and selectivity against cancer cell lines.

Case Studies

While comprehensive clinical data on this compound is limited, related compounds have shown promise in various therapeutic areas:

  • Anticancer Applications : Similar thienopyrimidine derivatives have been investigated for their ability to inhibit tumor growth in preclinical models.
  • Antimicrobial Studies : Compounds sharing structural similarities have been tested against bacterial strains, showing varying degrees of efficacy.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Name / ID Core Structure Key Features Reference
Target Compound Thieno[3,2-d]pyrimidine Fused thiophene-pyrimidine with 2,4-dione
VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) Thieno[2,3-b]pyridine Pyridine fused to thiophene; lacks pyrimidine ketones
Compound 12 (6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) Pyrimido[2,1-b]quinazoline Quinazoline-pyrimidine fusion; additional fused aromatic ring
2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide Pyrido[3,2-d]pyrimidine Pyridine-pyrimidine fusion; 4-chlorobenzyl substituent

Key Observations :

  • Pyridine-fused analogs (e.g., VU0010010) lack the pyrimidine dione moiety, reducing hydrogen-bonding capacity .

Substituent Effects

Compound Name / ID Substituents Impact on Properties Reference
Target Compound 2-Chlorobenzyl, 2-methylpropyl 2-Cl enhances steric hindrance; isobutyl increases hydrophobicity
VU0010010 4-Chlorobenzyl, methyl groups at positions 4 and 6 4-Cl improves symmetry for receptor binding; methyl groups enhance steric bulk
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-Dichlorophenyl, thioether linkage Dichloro substituents increase electron-withdrawing effects; sulfur enhances reactivity
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 4-Cyanobenzylidene, furan, nitrile Cyano group increases polarity; furan contributes π-π stacking

Key Observations :

  • Compounds with electron-withdrawing groups (e.g., dichlorophenyl in ) show higher melting points (~230°C) compared to furan-containing analogs (~213°C) .

Physical and Spectral Properties

Compound Name / ID Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Signals (δ, ppm) Reference
Target Compound Not reported ~1,730 (estimated) N/A
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (24) 143–145 1,730, 1,690 2.10 (s, COCH3), 7.37–7.47 (Ar-H)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 459–461 ~1,719 (C=O) 7.82 (d, J=8.2 Hz, H-4′), 7.28–7.41 (H-5′,6′)
Compound 11a 243–246 ~1,730 2.37 (s, 3 CH3), 7.94 (s, =CH)

Key Observations :

  • Lower melting points (e.g., 143–145°C in ) correlate with less rigid structures (e.g., tetrahydro-pyrido-thieno-pyrimidine) .
  • Aromatic proton signals in NMR vary significantly: dichlorophenyl derivatives show downfield shifts (δ ~7.8–7.9) due to electron-withdrawing effects .

Key Observations :

  • Acetylation () and condensation () methods yield ~70%, suggesting efficient routes for acetamide derivatives.
  • The target’s synthesis likely involves similar steps (e.g., nucleophilic substitution or amide coupling).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.